molecular formula C9H13N3 B13607954 3-(Dimethylamino)benzimidamide

3-(Dimethylamino)benzimidamide

Cat. No.: B13607954
M. Wt: 163.22 g/mol
InChI Key: LYYSFVLCXJXISG-UHFFFAOYSA-N
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Description

3-(Dimethylamino)benzimidamide is a chemical compound with the molecular formula C9H13N3. It belongs to the class of benzimidazole derivatives, which are known for their significant pharmacological activities. Benzimidazole derivatives have been extensively studied for their therapeutic potential, including antiulcer, analgesic, and anthelmintic properties .

Preparation Methods

The synthesis of 3-(Dimethylamino)benzimidamide typically involves the reaction of 3-(dimethylamino)benzonitrile with ammonia or an amine under specific conditions. One common method includes the use of aluminum chloride as a catalyst, which facilitates the reaction between 2-aminobenzonitrile and aromatic amines . The reaction conditions can vary, but they often involve refluxing in a suitable solvent such as ethanol or water.

Industrial production methods for benzimidazole derivatives, including this compound, focus on optimizing yield and purity while minimizing environmental impact. Green chemistry approaches, such as using eco-friendly solvents and catalysts, are increasingly being adopted .

Chemical Reactions Analysis

3-(Dimethylamino)benzimidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(Dimethylamino)benzimidamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)benzimidamide involves its interaction with specific molecular targets. For instance, benzimidazole derivatives are known to inhibit enzymes involved in DNA synthesis and repair, which can lead to their anticancer effects. They may also interact with receptors in the central nervous system, contributing to their analgesic and anti-inflammatory properties .

Comparison with Similar Compounds

3-(Dimethylamino)benzimidamide can be compared with other benzimidazole derivatives, such as:

  • 2-(Dimethylamino)benzimidazole
  • 5,6-Dimethylbenzimidazole
  • 2-Phenylbenzimidazole

These compounds share a similar benzimidazole core structure but differ in their substituents, which can significantly impact their pharmacological activities. For example, 5,6-Dimethylbenzimidazole is a breakdown product of vitamin B12 and has different biological activities compared to this compound .

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

3-(dimethylamino)benzenecarboximidamide

InChI

InChI=1S/C9H13N3/c1-12(2)8-5-3-4-7(6-8)9(10)11/h3-6H,1-2H3,(H3,10,11)

InChI Key

LYYSFVLCXJXISG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=N)N

Origin of Product

United States

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